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Compound of Interest

Compound Name: Pivalaldehyde oxime

CAS No.: 637-91-2

Cat. No.: B1365898 Get Quote

Compound: Pivalaldehyde Oxime (2,2-Dimethylpropanal oxime) CAS: 637-91-2 Formula:

MW: 101.15 g/mol [1]

Executive Summary & Application Context
Pivalaldehyde oxime is a sterically hindered oxime frequently employed as a stable

intermediate in the synthesis of nitriles (via dehydration), amines (via reduction), and as a

ligand in coordination chemistry. Its bulky tert-butyl group imposes significant steric constraints,

making it an excellent model for studying E/Z isomerization dynamics.

Critical Quality Attribute (CQA): The purity of this compound is best validated by the

disappearance of the aldehyde carbonyl signal (

H

9.48 ppm) and the appearance of the oxime methine doublet/singlet (

7.40–7.50 ppm).

Synthesis & Sample Preparation Protocol
Standardized workflow for generating analytical-grade samples.

Reaction Principles
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The synthesis relies on the condensation of pivalaldehyde with hydroxylamine hydrochloride. A

base (typically NaOAc or NaOH) is required to liberate the free hydroxylamine nucleophile.

Step-by-Step Protocol
Reagent Prep: Dissolve Hydroxylamine HCl (1.2 equiv) in minimal distilled water.

Buffering: Add Sodium Acetate (1.5 equiv) to buffer the solution (pH ~5-6). Note: Low pH

prevents reaction; high pH can degrade the aldehyde.

Addition: Add Pivalaldehyde (1.0 equiv) dropwise in Methanol (solvent ratio 1:1 MeOH:H2O).

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

Validation: Monitor TLC (Hexane/EtOAc 4:1). Aldehyde spot (

~0.6) should disappear; Oxime spot (

~0.3) appears.[2][3][4][5]

Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM). Wash

with brine. Dry over

.

Purification: Recrystallize from hexane (if solid) or vacuum distill (if liquid/oil). Pivalaldehyde
oxime is typically a white crystalline solid (mp ~40-41 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:

| Reference: TMS (

0.00)

Isomerism (E vs. Z)
Like most aldoximes, pivalaldehyde oxime exists in equilibrium between E (anti) and Z (syn)

isomers.
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E-Isomer (Major): The bulky tert-butyl group and the hydroxyl group are trans to each other

to minimize steric clash. This is the thermodynamically favored product (>95%).

Z-Isomer (Minor): The cis arrangement causes significant steric repulsion.

H NMR Data (400 MHz)
Proton
Environment

Shift (

ppm)
Multiplicity Integral

Assignment
Logic

=N (Aldoxime) 7.42 Singlet (s) 1H

Characteristic

downfield shift

due to C=N

anisotropy. The

Z-isomer signal

would appear

further downfield

(~8.1 ppm) due

to proximity to

the oxygen lone

pairs.

OH (Hydroxyl) 8.50 – 10.5 Broad (br s) 1H

Highly

concentration/sol

vent dependent.

Disappears upon

shake.

C(

)

(t-Butyl)

1.12 Singlet (s) 9H

Intense singlet.

Slightly

deshielded

compared to the

aldehyde

precursor (

1.08).

C NMR Data (100 MHz)
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Carbon Environment
Shift (

ppm)
Assignment Logic

C=N (Methine) 158.2

Diagnostic

carbon. Upfield from aldehyde

carbonyl (~205 ppm).

C(

)

(Quaternary)

34.8
Non-protonated carbon, lower

intensity.

C(

)

(Methyls)

27.4
Intense signal representing 3

equivalent methyl carbons.

Visualization: Isomerization Equilibrium

Steric Control of Isomerism
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Caption: The bulky t-butyl group forces the equilibrium strongly toward the E-isomer to avoid

steric clash with the oxime hydroxyl.

Infrared (IR) Spectroscopy
Method: ATR-FTIR or KBr Pellet
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The IR spectrum provides a rapid "fingerprint" to distinguish the oxime from the starting

aldehyde.

Frequency (

)
Intensity Vibration Mode Diagnostic Note

3200 – 3400 Medium, Broad

Hydrogen-bonded

hydroxyl. Absence

indicates nitrile

formation.

2960, 2870 Strong C-H stretches of the

tert-butyl group.

1650 – 1690 Weak/Medium

The imine stretch.

Often weak in

aldoximes.

930 – 960 Medium
Characteristic N-O

single bond stretch.

~1730 ABSENT

Critical: The strong

carbonyl peak of

pivalaldehyde must be

absent.

Mass Spectrometry (MS)
Method: EI (70 eV)

Pivalaldehyde oxime follows a fragmentation pattern driven by the stability of the tert-butyl

cation.

Fragmentation Pathway
Molecular Ion (

): m/z 101 (Weak).
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Base Peak: m/z 57 (

). The tert-butyl cation is exceptionally stable and dominates the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond between the t-butyl group and the C=N moiety.

Loss of OH: m/z 84 (

).

Loss of Methyl: m/z 86 (

).

Visualization: Fragmentation Logic
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Caption: Fragmentation is dominated by the formation of the stable t-butyl cation (m/z 57) via

alpha-cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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